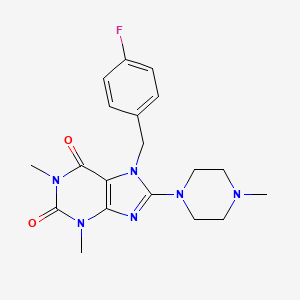![molecular formula C19H26N2O3S B2409264 N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-63-6](/img/structure/B2409264.png)
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as CH-223191, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various physiological and pathological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves the condensation of cycloheptanone with 2-aminobenzaldehyde to form 2-(cycloheptyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. This intermediate is then reacted with sulfamic acid to form the final product, N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide.
Starting Materials
Cycloheptanone, 2-aminobenzaldehyde, Sulfamic acid, Sodium hydroxide, Ethanol, Acetone, Diethyl ethe
Reaction
Step 1: Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol and add cycloheptanone (1.0 eq) and sodium hydroxide (1.2 eq). Heat the mixture under reflux for 6 hours., Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain 2-(cycloheptyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline., Step 3: Dissolve 2-(cycloheptyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline (1.0 eq) in acetone and add sulfamic acid (1.2 eq). Heat the mixture under reflux for 4 hours., Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with diethyl ether and dry under vacuum to obtain N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide.
作用机制
The mechanism of action of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves the competitive inhibition of the binding of AhR to its endogenous ligands, such as TCDD. AhR is a cytosolic protein that forms a complex with various co-chaperones in the absence of ligands. Upon ligand binding, AhR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to the xenobiotic response element (XRE) in the promoter region of target genes, leading to their transcriptional activation. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide binds to the ligand-binding domain of AhR and prevents its interaction with ligands, thereby inhibiting its nuclear translocation and transcriptional activity.
生化和生理效应
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can inhibit the activation of AhR by various ligands, including TCDD, 6-formylindolo[3,2-b]carbazole (FICZ), and kynurenine. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has also been shown to inhibit the expression of AhR target genes, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, in different cell types. In vivo studies have demonstrated that N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can attenuate the toxic effects of TCDD on the liver, skin, and immune system in mice. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
实验室实验的优点和局限性
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for AhR inhibition, which allows for the specific manipulation of AhR activity in different biological systems. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, one of the main limitations of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experimental settings. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide also has a relatively short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. One of the main directions is the development of more potent and selective AhR inhibitors that can overcome the limitations of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, such as low solubility and short half-life. Another direction is the investigation of the role of AhR in different pathological conditions, such as cancer, autoimmune disorders, and metabolic disorders, using N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide as a tool. The identification of novel AhR ligands and the characterization of their effects on AhR activity and function is also an important direction for future research. Finally, the development of AhR-based therapies for the treatment of various diseases is a promising area of research that can benefit from the use of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide as a lead compound.
科学研究应用
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been widely used in scientific research to study the role of AhR in various biological processes. AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune response, cell differentiation, and proliferation. Aberrant activation of AhR has been implicated in the development of various diseases, including cancer, autoimmune disorders, and metabolic disorders. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been shown to selectively inhibit the activation of AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), without affecting its basal activity. This makes N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide a valuable tool for studying the specific functions of AhR in different biological contexts.
属性
IUPAC Name |
N-cycloheptyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-18-10-9-15-13-17(12-14-6-5-11-21(18)19(14)15)25(23,24)20-16-7-3-1-2-4-8-16/h12-13,16,20H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGWTIFIQJLDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

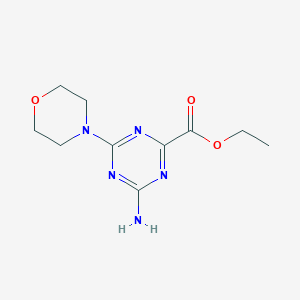
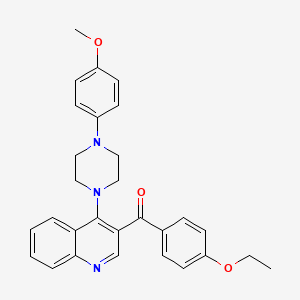

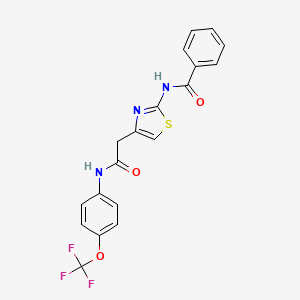
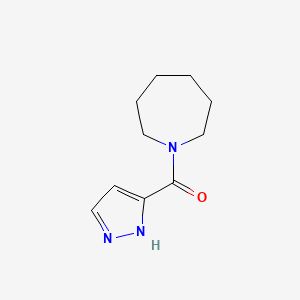
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
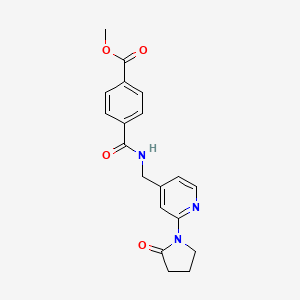
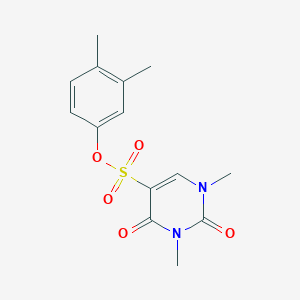
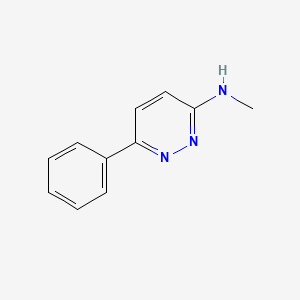
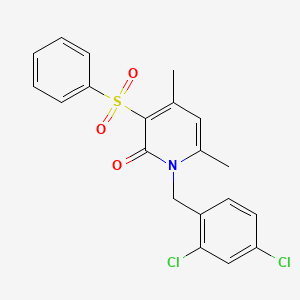
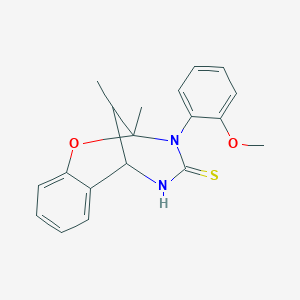
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)
